molecular formula C21H21N3OS B2554016 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 396719-77-0

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No. B2554016
CAS RN: 396719-77-0
M. Wt: 363.48
InChI Key: SBCBXKBBMGRZQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure of “N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide” is not provided in the search results.

Scientific Research Applications

Solvent and Reaction Medium

N-(2,4-Dimethylphenyl)formamide serves as a versatile solvent and reaction medium in organic synthesis. Researchers use it to dissolve and facilitate reactions involving various compounds. Its solubility properties make it valuable for dissolving both polar and nonpolar substances. As a reaction medium, it provides an environment conducive to chemical transformations, allowing for efficient synthesis of complex molecules .

Polymer Synthesis

This compound plays a crucial role in the synthesis of several polymers:

Antipromastigote Activity

A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13 (which corresponds to N-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide). The compound exhibited favorable binding patterns in the LmPTR1 pocket, characterized by a lower binding free energy. This finding suggests potential antileishmanial properties .

Drug Synthesis

While not directly a drug itself, N-(2,4-Dimethylphenyl)formamide is involved in the synthesis of pharmacologically active compounds. Researchers explore novel synthetic methodologies to enhance druglikeness and ADME-Tox properties. Its incorporation into drug scaffolds contributes to drug discovery and development .

Tetrahydro-4(1H)pyridone Derivatives

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. These derivatives have interesting structural features and may find applications in medicinal chemistry or materials science .

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-9-19(15(3)10-13)24-20(17-11-26-12-18(17)23-24)22-21(25)16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCBXKBBMGRZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

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